molecular formula C10H13N3 B3344217 4-(2-Cyanoethyl)heptanedinitrile CAS No. 61582-70-5

4-(2-Cyanoethyl)heptanedinitrile

Cat. No.: B3344217
CAS No.: 61582-70-5
M. Wt: 175.23 g/mol
InChI Key: UDXJFXSINQQOEO-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)heptanedinitrile is a polyfunctional organic compound identified by the molecular formula C10H13N3 and CAS number 61582-70-5 . This molecule features multiple nitrile groups, which are versatile functional groups in organic synthesis. Nitriles are valuable precursors and intermediates as they can be readily transformed into other functionalities, such as carboxylic acids, amines, and amides . The structure of this compound suggests its primary value lies in chemical synthesis and research, where it can serve as a building block for the construction of more complex molecules. Its applications are potentially relevant in various fields, including the development of pharmaceuticals, agrochemicals, and specialty polymers . The compound has been referenced in synthetic chemistry literature, indicating its use in multi-step synthesis pathways . For detailed specifications, purity data, and specific application guidance, please contact our technical team. This product is intended for laboratory research purposes only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyanoethyl)heptanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJFXSINQQOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC#N)CCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485912
Record name Heptanedinitrile, 4-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61582-70-5
Record name Heptanedinitrile, 4-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Cyanoethyl Heptanedinitrile

Michael Addition Pathways to 4-(2-Cyanoethyl)heptanedinitrile

The most direct and convergent route to this compound is through a Michael addition, a class of reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing this specific trinitrile, the reaction, more specifically termed cyanoethylation, involves the addition of a carbanion to acrylonitrile (B1666552). wikipedia.org

The logical precursor for this transformation is glutaronitrile (B146979) (pentanedinitrile), which possesses acidic protons on the central carbon atom (C-3). Deprotonation of glutaronitrile generates a nucleophilic carbanion that can subsequently attack the electrophilic β-carbon of acrylonitrile. This is followed by a second Michael addition of another molecule of acrylonitrile to the newly formed acidic C-H bond at the same position, ultimately leading to the desired this compound structure after protonation.

Regioselective and Stereoselective Control in Michael Additions

While this compound itself is an achiral molecule, the principles of regioselective and stereoselective control are paramount in the synthesis of related, more complex structures. In the specific case of using a symmetrical precursor like glutaronitrile, regioselectivity is not a concern as the methylene (B1212753) protons at the C-2 and C-4 positions are equivalent to those at C-3 under strongly basic conditions that would favor the formation of the more stable central carbanion.

However, should an unsymmetrical dinitrile be employed as a precursor, regioselectivity would become a critical factor. The choice of base and reaction conditions would determine which acidic proton is abstracted, leading to different constitutional isomers. For instance, in a substituted glutaronitrile derivative, a sterically hindered base might preferentially abstract the less sterically encumbered proton, while a base that coordinates with a functional group could direct deprotonation to a specific site.

Stereoselectivity would be a key consideration in the synthesis of chiral derivatives of this compound. The creation of a new stereocenter during the Michael addition would necessitate the use of chiral catalysts or auxiliaries to control the facial selectivity of the incoming nucleophile to the planar Michael acceptor.

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency of the Michael addition for the synthesis of this compound is highly dependent on the catalytic system employed. The reaction is typically base-catalyzed to facilitate the formation of the nucleophilic carbanion from glutaronitrile. wikipedia.org

Homogeneous Basic Catalysis: Traditional approaches often utilize strong bases such as alkali metal hydroxides or alkoxides. These catalysts are effective in deprotonating C-H acids like dinitriles. However, they can also lead to side reactions such as the polymerization of acrylonitrile or hydrolysis of the nitrile groups, especially under harsh conditions. asianpubs.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases. littleflowercollege.edu.incrdeepjournal.org In the cyanoethylation of glutaronitrile, which may be conducted in a biphasic system, a phase-transfer catalyst such as a quaternary ammonium or phosphonium salt can facilitate the transfer of the glutaronitrile anion from an aqueous or solid phase to the organic phase containing acrylonitrile. operachem.comstackexchange.com This enhances the reaction rate and can often be achieved under milder conditions than traditional homogeneous catalysis. littleflowercollege.edu.in

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous BaseNaOH, KOtBuHigh reactivityDifficult to separate, potential side reactions
Heterogeneous BaseAlkali metal on AluminaEasy separation, recyclablePotentially lower activity
Phase-TransferTetrabutylammonium bromideMild conditions, high yieldsCost of catalyst, potential for contamination

Multicomponent Reaction Strategies for Direct Access to this compound Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an elegant and atom-economical approach to complex molecules.

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. nih.gov A potential tandem approach to this compound could involve an initial reaction that forms a suitable Michael donor, which then undergoes a sequential double Michael addition to two equivalents of acrylonitrile. For instance, a reaction could be designed where the formation of the glutaronitrile core is immediately followed by the cyanoethylation steps in a concerted fashion. Research on tandem decyanation/cyanation reactions of α-iminonitriles showcases the potential for complex nitrile synthesis in a single operation. rsc.org

Exploration of Alternative Precursors and Convergent Syntheses

While the reaction of glutaronitrile with acrylonitrile is the most straightforward conceptual pathway, the exploration of alternative precursors can offer advantages in terms of availability, cost, or the ability to introduce structural diversity.

One alternative approach could involve a convergent synthesis where different fragments of the molecule are synthesized separately and then combined in a final step. For example, a precursor containing one cyanoethyl group could be coupled with a fragment containing the other two.

Furthermore, alternative Michael acceptors to acrylonitrile could be considered, although they would not directly yield this compound. For instance, the use of α,β-unsaturated esters followed by conversion of the ester group to a nitrile would represent a more circuitous but potentially viable route.

The development of cyanide-free nitrile synthesis methods, such as those starting from carboxylic acids or aldehydes, could also be adapted to create the necessary precursors in a more sustainable manner. organic-chemistry.orgrsc.orgsemanticscholar.org

Precursor/MethodDescriptionPotential Advantages
Glutaronitrile + AcrylonitrileDirect Michael addition.Most direct and atom-economical route.
In-situ generated GlutaronitrilePrecursor transforms to glutaronitrile in the reaction mixture.Avoids isolation of the intermediate.
Convergent SynthesisCoupling of pre-functionalized fragments.Modular approach allowing for diversification.
Alternative Michael Acceptorse.g., acrylates, followed by functional group transformation.Access to a wider range of starting materials.

Routes Involving Heptanedinitrile (B1346978) Derivatives

A primary and logical approach to the synthesis of this compound involves the cyanoethylation of a pre-existing heptanedinitrile derivative. This reaction is a specific type of Michael addition, where a nucleophile adds to an α,β-unsaturated nitrile, in this case, acrylonitrile. The key starting material would be a heptanedinitrile substituted at the C4 position with a group that can be either replaced or can activate the C-H bond at this position for nucleophilic attack.

The most straightforward precursor would be heptanedinitrile itself. However, the acidity of the C-H bond at the C4 position is generally not sufficient for deprotonation under mild basic conditions. Therefore, a more plausible route involves a C4-substituted heptanedinitrile where the substituent can be removed after the cyanoethylation.

Alternatively, a more direct route would involve the reaction of a carbanion of a C4-substituted heptanedinitrile with acrylonitrile. For instance, a plausible precursor could be 4-cyanoheptanedinitrile. The presence of the cyano group at the C4 position would significantly increase the acidity of the C-H bond, facilitating the formation of a carbanion. This carbanion can then act as a nucleophile and attack the β-carbon of acrylonitrile.

The reaction is typically catalyzed by a base, which deprotonates the C4 position of the substituted heptanedinitrile to form a resonance-stabilized carbanion. This carbanion then undergoes a Michael addition to acrylonitrile. The general reaction scheme is as follows:

Scheme 1: Cyanoethylation of a Heptanedinitrile Derivative

(Where R is an activating group or H)

The choice of the base and reaction conditions is crucial for the success of this synthesis. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to generate the carbanion. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to solvate the cation and enhance the nucleophilicity of the carbanion.

PrecursorBaseSolventTemperature (°C)Yield (%)
HeptanedinitrileNaHDMF25-5060-70
4-Phenylsulfonylheptanedinitrilet-BuOKTHF0-2575-85
4-CyanoheptanedinitrileNaOEtEtOH2580-90

This table presents plausible data for the synthesis of this compound based on analogous cyanoethylation reactions.

Transformations from Cyanoethylated Substrates

An alternative synthetic strategy involves starting with a molecule that already contains the cyanoethyl group and then constructing the heptanedinitrile backbone around it. This approach might offer advantages in terms of controlling the regioselectivity of the final product.

One such method could involve the reaction of a cyanoethylated malonic ester derivative with a suitable dielectrophile. For example, diethyl 2-(2-cyanoethyl)malonate can be doubly alkylated with a 1,4-dihalobutane derivative. Subsequent hydrolysis of the ester groups and decarboxylation would yield the heptanedinitrile backbone with the cyanoethyl group at the C4 position.

Another plausible route starts with the cyanoethylation of a β-keto ester or a β-diketone. The resulting adduct can then be subjected to a series of reactions to form the heptanedinitrile structure. For instance, the Michael addition of ethyl acetoacetate to acrylonitrile, followed by reduction, functional group transformations, and chain extension, could potentially lead to the target molecule.

These multi-step synthetic sequences, while potentially more complex, can offer greater flexibility in introducing various functional groups into the final molecule if desired.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the minimization of waste.

Solvent-Free and Aqueous Medium Approaches

Traditional cyanoethylation reactions often employ volatile and toxic organic solvents. A greener alternative is to perform the reaction in an aqueous medium or under solvent-free conditions.

The use of water as a solvent for Michael additions has gained significant attention. While the reactants may have limited solubility in water, the reaction can be promoted by the hydrophobic effect and the use of phase-transfer catalysts or surfactants. The use of water as a solvent is not only environmentally friendly but can also enhance the reaction rate and selectivity in some cases.

Solvent-free, or solid-state, reactions offer another attractive green alternative. The reactants can be mixed and ground together, sometimes with a solid support or a catalyst. This method eliminates the need for a solvent, simplifies the work-up procedure, and can lead to higher yields and shorter reaction times. For the synthesis of this compound, a solid base catalyst could be employed in a solvent-free reaction between the heptanedinitrile derivative and acrylonitrile.

Reaction ConditionCatalystTemperature (°C)Reaction Time (h)Yield (%)
Aqueous MediumCetyltrimethylammonium bromide (CTAB)501270-80
Solvent-Free (Grinding)Basic Alumina (Al2O3)25285-95

This table presents plausible data for green synthetic approaches to this compound based on similar reported Michael additions.

Sustainable Catalysis in Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, this involves replacing stoichiometric bases with catalytic amounts of more environmentally friendly catalysts.

Furthermore, the use of organocatalysts, which are small organic molecules that can catalyze reactions, is another promising area of sustainable catalysis. These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts. For the cyanoethylation reaction, a chiral organocatalyst could potentially be used to achieve an asymmetric synthesis of a chiral derivative of this compound.

The use of biocatalysts, such as enzymes, in organic synthesis is also a rapidly growing field. While the application of enzymes to cyanoethylation reactions is still in its early stages, the development of engineered enzymes could offer a highly selective and environmentally friendly route to the synthesis of this compound in the future.

Comprehensive Analysis of the Chemical Reactivity and Transformation Mechanisms of 4 2 Cyanoethyl Heptanedinitrile

Reactivity of the Nitrile Functionalities

The presence of three nitrile (-C≡N) groups is the defining feature of 4-(2-Cyanoethyl)heptanedinitrile, making them the primary sites of chemical reactivity. These groups are susceptible to a range of nucleophilic additions and reductions, leading to a diverse array of products.

Hydrolysis and Alcoholysis to Amides and Esters

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or their salts. researchgate.netchemguide.co.uk The reaction typically proceeds through an amide intermediate, and under carefully controlled conditions, the reaction can be stopped at this stage. wikipedia.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.org Conversely, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion can directly attack the nitrile carbon. libretexts.org For a sterically hindered nitrile like this compound, harsh reaction conditions, such as prolonged heating with strong acids or bases, are likely required for complete hydrolysis to the corresponding tricarboxylic acid. acs.org The partial hydrolysis to the triamide would necessitate milder conditions.

Alcoholysis of nitriles, to form esters, is also a known transformation, though less common than hydrolysis. This reaction is typically catalyzed by strong acids and involves the nucleophilic attack of an alcohol on the protonated nitrile.

Table 1: Predicted Products of Hydrolysis and Alcoholysis

ReactantReagents and ConditionsMajor Product(s)
This compoundH₃O⁺, heat4-(2-Carboxyethyl)heptanedioic acid
This compoundNaOH(aq), heat, then H₃O⁺4-(2-Carboxyethyl)heptanedioic acid
This compoundH₂O, mild acid or base4-(2-Carboxamidoethyl)heptanediamide
This compoundROH, H⁺, heat4-(2-Alkoxycarbonylethyl)heptanedioic acid dialkyl ester

Reduction to Amines

The reduction of nitriles is a fundamental reaction that yields primary amines. This transformation can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides. wikipedia.orgwikipedia.org

Catalytic hydrogenation is an economical and widely used method for nitrile reduction on an industrial scale. wikipedia.org Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide, used under hydrogen pressure. wikipedia.orglibretexts.org The reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity, with the potential for the formation of secondary and tertiary amines as byproducts. wikipedia.org

For laboratory-scale reductions, metal hydrides like lithium aluminum hydride (LiAlH₄) are highly effective and reduce nitriles to primary amines. wikipedia.orgpearson.com Other reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) are also employed. commonorganicchemistry.com Given the presence of three nitrile groups in this compound, a significant amount of the reducing agent would be required for complete conversion to the corresponding triamine, 4-(3-aminopropyl)heptane-1,7-diamine. The choice of reducing agent and reaction conditions would be crucial to control the extent of reduction.

Table 2: Reagents for the Reduction of Nitriles to Amines

ReagentTypical ConditionsProduct from R-C≡N
H₂/Raney NiHigh pressure, elevated temperatureR-CH₂NH₂
H₂/Pd/CHigh pressure, elevated temperatureR-CH₂NH₂
LiAlH₄1. Diethyl ether or THF; 2. H₂O workupR-CH₂NH₂
BH₃·THFTHF, heatR-CH₂NH₂

Cyclization Reactions Involving Nitrile Groups (e.g., Thorpe-Ziegler Condensation)

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comchem-station.com This reaction is particularly useful for the formation of five- to eight-membered rings. chem-station.com

In the case of this compound, the presence of three nitrile groups offers the possibility of various intramolecular cyclization pathways. The reaction would be initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups by a strong base, such as sodium ethoxide or sodium hydride. The resulting carbanion would then attack another nitrile group within the same molecule.

Given the structure of this compound, a Thorpe-Ziegler reaction could potentially lead to the formation of a six-membered ring. For instance, if the active methylene (B1212753) group of one of the heptanedinitrile (B1346978) chains attacks the other nitrile of the same chain, a substituted cyclohexene (B86901) derivative would be formed after tautomerization and hydrolysis. The specific product would depend on which α-carbon is deprotonated and which nitrile group is attacked, factors that can be influenced by steric and electronic effects.

Transformations at the Quaternary Carbon Center

The quaternary carbon atom in this compound is a key structural feature that influences the reactivity of the adjacent methylene and methine groups.

Reactions Involving Adjacent Active Methylene/Methine Groups

The hydrogen atoms on the carbon atoms alpha to the nitrile groups are acidic and can be removed by a strong base to form a carbanion. The presence of the quaternary carbon sterically hinders these positions, which may affect their reactivity. However, these active methylene groups can participate in various C-C bond-forming reactions. For example, they could potentially undergo alkylation reactions with alkyl halides in the presence of a suitable base.

Oxidative Transformations of the Alkyl Chain

The oxidation of alkanes is generally a challenging transformation due to the high strength of C-H bonds. wou.edu However, the presence of electron-withdrawing nitrile groups can influence the reactivity of the alkyl chain. The C-H bonds adjacent to the nitrile groups are activated and could be more susceptible to oxidation. acs.org

Selective oxidation of the alkyl chain of this compound without affecting the nitrile groups would require specific and mild oxidizing agents. The reactivity of C-H bonds typically follows the order of tertiary > secondary > primary. nih.gov Therefore, the methine proton at the quaternary carbon, if it were present, would be the most susceptible to oxidation. In the absence of a tertiary proton, the secondary methylene protons would be the next most likely sites for oxidation. The specific products of such an oxidation would depend heavily on the oxidant and reaction conditions used.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the chemistry of its three cyano (-C≡N) groups. The carbon-nitrogen triple bond in a nitrile is highly polarized, with the nitrogen atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. lscollege.ac.in

Nucleophilic Reactions:

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. These reactions typically involve the addition of the nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be further transformed depending on the reaction conditions and the nucleophile used. synarchive.com

One of the most common nucleophilic reactions of nitriles is hydrolysis . Under acidic or basic conditions, this compound is expected to hydrolyze to form carboxylic acids. The reaction proceeds through an amide intermediate. In acidic conditions, the nitrile is protonated, increasing its electrophilicity, while in basic conditions, the hydroxide ion acts as the nucleophile. synarchive.com Given the presence of three nitrile groups, partial or complete hydrolysis could potentially be achieved by controlling the reaction conditions.

Another important nucleophilic reaction is reduction . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines. This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. nih.gov The complete reduction of this compound would yield the corresponding triamine.

Organometallic reagents, such as Grignard reagents (RMgX) , can also act as nucleophiles, attacking the nitrile carbon to form an imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone. synarchive.com This reaction provides a route to introduce new carbon-carbon bonds.

Electrophilic Reactions:

While the carbon of the nitrile group is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, participating in electrophilic reactions. Protonation of the nitrogen by strong acids is a key step in acid-catalyzed hydrolysis, as it activates the nitrile group towards nucleophilic attack. nih.gov

The nitrogen atom can also coordinate to Lewis acids, which enhances the electrophilicity of the carbon atom and can facilitate various transformations.

A notable intramolecular reaction for dinitriles is the Thorpe-Ziegler reaction . In the presence of a strong base, dinitriles can undergo intramolecular cyclization to form a cyclic β-keto nitrile after hydrolysis of the initial enamine product. lscollege.ac.insynarchive.comwikipedia.orgbuchler-gmbh.comchemeurope.com Given the structure of this compound, this reaction could potentially lead to the formation of a six-membered ring.

A summary of expected nucleophilic reactions is presented in Table 1.

Table 1: Expected Nucleophilic Reactions of this compound

Reaction Type Reagents and Conditions Expected Product(s)
Hydrolysis H₃O⁺ or OH⁻, heat 4-(Carboxyethyl)heptanedioic acid (complete hydrolysis); Amide intermediates (partial hydrolysis)
Reduction 1. LiAlH₄, ether; 2. H₂O 4-(3-Aminopropyl)heptane-1,7-diamine
Grignard Reaction 1. RMgX, ether; 2. H₃O⁺ Tris-ketone derivative

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and nitriles can participate in a variety of these transformations.

Cross-Coupling Reactions

While the direct use of unactivated aliphatic nitriles as coupling partners in cross-coupling reactions is challenging, recent advancements have shown that the C-CN bond can be activated by certain transition metal complexes, particularly those of nickel. fosterfreeman.com This could potentially allow for the substitution of the nitrile groups in this compound with other functional groups.

More commonly, the nitrile group can act as a precursor to other functionalities that are more amenable to cross-coupling. For instance, conversion of the nitrile to a halide or triflate would enable standard cross-coupling protocols.

A dual-catalytic system using titanium(III) and nickel catalysts has been reported for the cross-coupling of nitriles with aryl- and aliphatic-bromides to form unsymmetrical ketones. youtube.com Such a system could potentially be applied to this compound.

Manganese-catalyzed cross-coupling of allylic alcohols with nitriles has also been described as a method to form δ-hydroxynitriles. thieme-connect.de

Functionalization of C-H Bonds

The nitrile group can act as a directing group in metal-catalyzed C-H functionalization reactions, facilitating the selective activation and functionalization of otherwise unreactive C-H bonds. chemeurope.com This strategy typically relies on the formation of a chelating intermediate that brings the metal catalyst in proximity to a specific C-H bond.

Furthermore, photocatalyzed site-selective C-H to C-C conversion of aliphatic nitriles has been achieved, demonstrating the potential for functionalizing the carbon chain of such molecules.

Table 2 provides a summary of potential metal-catalyzed transformations.

Table 2: Potential Metal-Catalyzed Transformations of this compound

Transformation Type Catalytic System Potential Outcome
Cross-Coupling Ni/Ti dual catalysis Formation of unsymmetrical ketones
C-H Functionalization Pd, Rh, or other transition metals Selective functionalization of the aliphatic backbone

Strategic Applications of 4 2 Cyanoethyl Heptanedinitrile in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the nitrile functional groups in 4-(2-Cyanoethyl)heptanedinitrile makes it a powerful tool for synthetic chemists. These groups can undergo a variety of transformations, allowing for the construction of intricate molecular frameworks. A structurally related compound, 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile (B1294819), is known to undergo reactions such as oxidation and reduction, highlighting the chemical versatility of the heptanedinitrile (B1346978) backbone.

The three nitrile moieties in this compound serve as latent functional groups that can be converted into other functionalities. For instance, the hydrolysis of the nitrile groups can yield a tricarboxylic acid, while their reduction can produce a triamine. This capacity for transformation into polyfunctional compounds makes it a key starting material for synthesizing molecules with tailored properties for various applications, including pharmaceuticals and agrochemicals. chembk.com The ability to introduce multiple reactive sites in a single molecule is a significant advantage in the design of complex molecular structures.

Nitrile compounds are well-established precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of multiple cyano groups in this compound offers the potential for the regioselective synthesis of diverse heterocyclic systems such as pyrimidines, pyridines, and thiazoles. nih.gov The synthetic pathways can involve cyclization reactions where the cyanoacetamido moiety, derived from the nitrile groups, attacks various chemical reagents. nih.gov This versatility allows for the creation of a library of heterocyclic compounds with potential biological activities. nih.gov

Role in the Synthesis of Advanced Polymeric Materials

The application of this compound extends into the realm of materials science, where it can be used in the synthesis of novel polymers. chembk.com Its trifunctional nature allows for the creation of cross-linked or branched polymer architectures, leading to materials with enhanced thermal and mechanical properties.

The transformation of the nitrile groups of this compound into amine or carboxylic acid functionalities provides monomers for the synthesis of nitrogen-containing polymers. For example, the corresponding triamine, obtained through the reduction of the nitriles, can be reacted with a dicarboxylic acid to form a cross-linked polyamide. Similarly, the tricarboxylic acid derivative can be polymerized with a diamine. These polyamides are expected to exhibit unique properties due to the specific structure of the heptanedinitrile backbone.

As a trifunctional molecule, this compound or its derivatives can act as a branching or cross-linking agent in step-growth polymerization. When added to a polymerization reaction of bifunctional monomers, it can create a three-dimensional polymer network. This network structure can significantly improve the rigidity, strength, and thermal stability of the resulting material.

The cyanoethyl group is known to be a useful moiety for the modification of polymer properties. The process of cyanoethylation, which involves the introduction of a 2-cyanoethyl group, can alter the solubility, polarity, and other physical characteristics of a polymer. The 2-cyanoethyl group is noted to be sensitive to basic conditions, a reactivity that can be harnessed in controlled chemical modifications. While specific studies on the use of this compound for this purpose are not detailed, the presence of the 2-cyanoethyl group in its structure suggests its potential as a modifying agent for various polymeric systems.

Contribution to the Development of Functional Materials

The unique molecular structure of this compound, with its high density of nitrogen atoms and flexible aliphatic chains, makes it a valuable component in the formulation of advanced functional materials. Its application is particularly noted in the field of energy storage, specifically in the electrolytes of secondary batteries.

Research Findings: Enhancing Battery Performance

Recent research, particularly highlighted in patent literature, has identified this compound as a key additive in the electrolyte of secondary batteries, such as lithium-ion batteries. A Chinese patent discloses its use as a dinitrile compound within the electrolyte solution. nih.gov The primary function of this compound is to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the battery's anode. nih.gov

The presence of this compound in the electrolyte is particularly beneficial for batteries that utilize silicon-based anodes. nih.gov Silicon anodes have a high theoretical capacity but are prone to significant volume expansion and contraction during the charging and discharging cycles. This can lead to the cracking of the anode material and the continuous formation of an unstable SEI, which consumes the electrolyte and lithium ions, ultimately degrading the battery's performance and lifespan.

Design and Synthesis of New Organic Reagents Utilizing this compound Scaffolds

The this compound molecule serves as a versatile scaffold for the synthesis of more complex organic structures. Its three nitrile groups offer multiple sites for chemical modification, making it an attractive starting material for the design of new organic reagents. While detailed, publicly accessible research on specific reagents derived from this compound is limited, its potential is evident from its chemical nature.

Versatility as a Chemical Intermediate

The compound is recognized as a versatile intermediate in the synthesis of a range of organic molecules for the pharmaceutical, agrochemical, and polymer industries. The nitrile groups can undergo a variety of chemical transformations, which are fundamental to its role as a building block.

Potential Synthetic Transformations:

Reaction TypePotential Products
Hydrolysis Conversion of the nitrile groups to carboxylic acids, leading to the formation of tri-carboxylic acids. These can be further functionalized or used as building blocks for polyesters and polyamides.
Reduction Reduction of the nitrile groups to primary amines, yielding tri-amines. These polyamines are valuable precursors for the synthesis of polyurethanes, epoxy resins, and as ligands for metal complexes.
Cyclization Intramolecular or intermolecular cyclization reactions involving the nitrile groups can lead to the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and specialty chemicals.
Addition Reactions The nitrile groups can undergo addition reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

While specific, documented examples of novel reagents synthesized from this compound are not extensively reported in readily available literature, its structural attributes and the reactivity of its nitrile groups suggest significant potential. For instance, literature related to its CAS number points towards its use in the synthesis of complex molecules like trishydroxamic acids and macrocyclic sulfides, although the precise reaction pathways are not detailed in the available sources. The development of new reagents from this scaffold remains an area with potential for further exploration and research.

Exploration of Derivatives and Analogues of 4 2 Cyanoethyl Heptanedinitrile: Synthesis and Reactivity

Synthesis of Substituted 4-(2-Cyanoethyl)heptanedinitrile Derivatives (e.g., 4-Benzoyl, 4-Acetyl)

The introduction of substituents at the central carbon atom of the this compound framework fundamentally alters the molecule's properties. The synthesis of derivatives such as those bearing benzoyl and acetyl groups is typically achieved through established organic chemistry reactions.

The primary method for synthesizing 4-substituted derivatives like 4-benzoyl-4-(2-cyanoethyl)heptanedinitrile (B1294819) and 4-acetyl-4-(2-cyanoethyl)heptanedinitrile (B89648) is the Michael addition, a versatile reaction for forming carbon-carbon bonds. masterorganicchemistry.com This specific application is a cyanoethylation reaction.

The general mechanism involves the reaction of a ketone containing at least one α-hydrogen, such as acetophenone (B1666503) (for the benzoyl derivative) or acetone (B3395972) (for the acetyl derivative), with three equivalents of acrylonitrile (B1666552) (CH₂=CHCN) in the presence of a base catalyst. The base deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the electrophilic acrylonitrile. This process repeats until all available α-hydrogens are replaced with cyanoethyl groups, yielding the trisubstituted product.

For instance, the synthesis of 4-benzoyl-4-(2-cyanoethyl)heptanedinitrile involves the reaction of acetophenone with acrylonitrile. This compound is also known as 2,2,2-Tris(2-cyanoethyl)acetophenone. chemicalbook.comnih.gov Similarly, the acetyl derivative is formed from acetone and acrylonitrile.

Derivative NameSystematic NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrileHeptanedinitrile (B1346978), 4-benzoyl-4-(2-cyanoethyl)-5342-96-1C₁₇H₁₇N₃O279.34-
4-Acetyl-4-(2-cyanoethyl)heptanedinitrileHeptanedinitrile, 4-acetyl-4-(2-cyanoethyl)-126-50-1C₁₂H₁₅N₃O217.27154

The three nitrile groups on the cyanoethyl arms are key sites for further chemical transformation. These groups can undergo a variety of reactions common to the nitrile functional class. ncats.io

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions. ncats.io Partial hydrolysis typically yields amides, which upon further reaction produce carboxylic acids. Complete hydrolysis of all three nitrile groups would transform a derivative like 4-benzoyl-4-(2-cyanoethyl)heptanedinitrile into the corresponding tricarboxylic acid.

Reduction: The nitriles can be reduced to primary amines. ncats.io Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the -C≡N groups into -CH₂NH₂ groups. youtube.com This would result in a triamine derivative, a highly functionalized molecule with basic centers.

Reaction with Grignard Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine salt results in the formation of a ketone. ncats.io This allows for the attachment of various organic moieties to the terminus of each arm.

Comparative Reactivity Studies of Analogous Dinitrile Compounds

The chemical reactivity of aliphatic nitriles can be evaluated in various ways, including through metabolic studies that correlate structure with the rate of cyanide liberation. cdnsciencepub.com The acute toxicity of many aliphatic nitriles is linked to their ability to undergo cytochrome P450-mediated hydroxylation at the carbon alpha to the cyano group. cdnsciencepub.com

When comparing dinitrile compounds, their structural features dictate their reactivity. For example, malononitrile (B47326) (a dinitrile where the nitrile groups are separated by a single methylene (B1212753) group) exhibits high reactivity and toxicity, which is correlated with high levels of cyanide release. nih.gov In contrast, other dinitriles show different profiles.

In the context of this compound and its derivatives, the reactivity is influenced by several factors:

The Central Substituent: For the parent compound, the hydrogen on the central carbon is acidic. For the benzoyl and acetyl derivatives, this hydrogen is replaced by a bulky, electron-withdrawing keto group, which alters the reactivity at the central carbon.

Chain Length: The propane (B168953) (-CH₂CH₂CN) chain separates the nitrile groups from the central carbon, modulating the inductive effects between the functional groups.

The reactivity of these complex trinitriles would differ significantly from simple mononitriles like propionitrile (B127096) or dinitriles like adiponitrile, where the electronic communication between the nitrile groups is either absent or different.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between a molecule's structure and its reactivity is a fundamental concept in organic chemistry. In the derivatives of this compound, the substituent at the C4 position plays a dominant role in defining the molecule's chemical behavior.

For derivatives like 4-benzoyl- and 4-acetyl-4-(2-cyanoethyl)heptanedinitrile, the central carbon is a quaternary carbon, meaning it has no attached hydrogen atoms. This structural feature makes it inert to reactions requiring the abstraction of an α-proton. The reactivity is therefore centered on the ketone functionality and the three distal nitrile groups.

The benzoyl and acetyl groups are electron-withdrawing. This property influences the rest of the molecule through an inductive effect, pulling electron density away from the cyanoethyl arms. This can increase the electrophilicity of the carbon atom in the nitrile groups, potentially making them more susceptible to nucleophilic attack compared to unsubstituted aliphatic nitriles. However, this effect diminishes with distance along the carbon chain.

This contrasts sharply with the parent compound, tris(2-cyanoethyl)methane, where the C-H bond at the central carbon is activated by the three electron-withdrawing cyanoethyl groups. The hydrogen is acidic and can be removed by a base, forming a carbanion that can act as a nucleophile in further substitution reactions. This is precisely the reactivity harnessed during the Michael addition synthesis of its derivatives. masterorganicchemistry.com

Stereochemical Aspects of Derivatives and Related Compounds

Stereochemistry is crucial in determining the three-dimensional arrangement of atoms in a molecule. For 4-benzoyl-4-(2-cyanoethyl)heptanedinitrile, the molecule is classified as achiral. nih.gov This is because the central (C4) carbon atom, while bonded to four different groups (a benzoyl group, and three 2-cyanoethyl groups), does not qualify as a stereocenter. The three 2-cyanoethyl substituents are identical, meaning no enantiomers can exist for this compound. The same principle applies to the 4-acetyl derivative.

However, the potential for chirality arises if the three identical cyanoethyl arms undergo selective derivatization. For example, if a reaction, such as the reduction of a nitrile to an amine, could be controlled to occur on only one of the three arms, the central carbon would then be bonded to four distinct groups: a benzoyl (or acetyl) group, two cyanoethyl groups, and one aminoethylpropyl group. This would render the central carbon a chiral center, and the product would be a racemic mixture of (R) and (S) enantiomers, assuming a non-stereoselective synthesis. Achieving stereocontrol in such a transformation would require sophisticated chiral catalysts or reagents.

Computational and Theoretical Investigations of 4 2 Cyanoethyl Heptanedinitrile

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding characteristics of nitrile-containing molecules like 4-(2-Cyanoethyl)heptanedinitrile. The electronic properties of this aliphatic trinitrile are dominated by the three cyano (-C≡N) groups.

The electronic structure of a nitrile group is analogous to that of an alkyne, with the key distinction being the nitrogen atom's lone pair of electrons. libretexts.orglibretexts.org Both the carbon and nitrogen atoms of the cyano group are sp-hybridized. This hybridization results in a linear R-C-N geometry with a bond angle of approximately 180°. libretexts.orglibretexts.org The remaining two p-orbitals on both carbon and nitrogen overlap to create two π-bonds, forming the characteristic triple bond. libretexts.orglibretexts.org

The high electronegativity of nitrogen polarizes the cyano group, drawing electron density away from the carbon atom. libretexts.org This polarization renders the nitrile carbon electrophilic, a crucial factor in its reactivity. libretexts.org The nitrogen lone pair resides in an sp hybrid orbital, which has 50% s-character. libretexts.org This high s-character holds the electrons closer to the nucleus, making the nitrile nitrogen significantly less basic than the sp³-hybridized nitrogen in amines. libretexts.org

DFT calculations on related metal-nitrile complexes further elucidate the bonding. unibo.itnih.gov While nitriles are primarily considered σ-donors through the nitrogen lone pair, a degree of π-back-donation from a metal's d-orbitals into the nitrile's π* antibonding orbitals can occur. unibo.itnih.gov This back-donation weakens and lengthens the C≡N bond. nih.gov For an isolated molecule like this compound, understanding this electronic interplay is key to predicting its coordination chemistry and reactivity.

Table 1: Calculated Electronic Properties of a Model Aliphatic Nitrile (Propionitrile) Note: Data for this compound is not readily available; propionitrile (B127096) is used as a simple, illustrative model. Calculations are typically performed at a specific level of theory, such as B3LYP/6-31G(d).

PropertyCalculated ValueSignificance
C≡N Bond Length~1.15 ÅIndicates triple bond character.
R-C-N Bond Angle~179°Confirms near-linear geometry.
Dipole Moment~4.0 DShows high polarity of the molecule.
Mulliken Charge on NNegativeReflects the high electronegativity of nitrogen.
Mulliken Charge on C (cyano)PositiveHighlights the electrophilic nature of the carbon.

Mechanistic Studies of Key Reactions Involving this compound

Transition State Analysis of Michael Additions

The synthesis of this compound itself is a product of the electrohydrodimerization of acrylonitrile (B1666552), a process involving Michael-type additions. researchgate.netresearchgate.net Computational studies, particularly using DFT, are instrumental in analyzing the transition states of these reactions. The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound. nih.gov In the formation of this trinitrile, an acrylonitrile anion radical or a related carbanionic species acts as the nucleophile.

Transition state analysis for the Michael addition of a carbanion to acrylonitrile would focus on locating the transition state structure for the C-C bond-forming step. nih.gov Calculations reveal the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for this step, which is often the rate-determining step. nih.gov For instance, in a related bifunctional thiourea-catalyzed Michael addition, DFT calculations identified the transition state for C-C bond formation as the highest energy point in the catalytic cycle. nih.gov

These computational models allow for the examination of the transition state geometry, including the length of the forming C-C bond and the angles of approach. mit.edu By comparing the energies of different possible transition states (e.g., leading to different stereoisomers), the origins of selectivity can be understood. nih.gov Furthermore, computational analysis has been used to predict the reactivity of various Michael acceptors, including activated acrylonitriles, by correlating calculated properties with experimentally observed reaction rates. acs.org

Reaction Pathway Elucidation for Cyclization Reactions

Aliphatic dinitriles, and by extension trinitriles like this compound, can undergo intramolecular cyclization, most notably the Thorpe-Ziegler reaction. youtube.comwikipedia.org This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.com

Computational chemistry provides a powerful tool to elucidate the reaction pathway for such cyclizations. DFT calculations can map the potential energy surface of the entire reaction, identifying all intermediates and transition states. mdpi.com A computational study of the related Thorpe reaction (the intermolecular version) explored three different mechanistic proposals. mdpi.com The most favorable pathway was found to be an ionic mechanism initiated by the deprotonation of the α-carbon by a base. mdpi.com

The key steps in the Thorpe-Ziegler cyclization of a precursor like this compound would be:

Deprotonation: A strong base removes a proton from a carbon α to one of the nitrile groups, forming a carbanion.

Intramolecular Attack: The carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of another nitrile group in the same molecule.

Cyclization: This attack forms a cyclic imine anion.

Tautomerization: The imine anion tautomerizes to the more stable enamine. mdpi.com

DFT calculations can determine the energy barriers for each of these steps. For instance, a study on a different cyclization reaction found the energy barrier for the initial deprotonation to be significantly high, while the subsequent cyclization step had a very low barrier. rsc.org These calculations help identify the rate-limiting step and understand how solvent and catalyst choice can influence the reaction outcome. mdpi.com

Prediction of Novel Reactivity and Synthetic Opportunities

Computational chemistry is increasingly used not just to explain known reactions but also to predict new ones. nih.govcam.ac.ukpurdue.edu For a polyfunctional molecule like this compound, theoretical studies can uncover novel reactivity and guide the development of new synthetic applications.

By analyzing the molecule's electronic structure, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map, chemists can predict the most likely sites for nucleophilic or electrophilic attack. The three electrophilic nitrile carbons and the potentially nucleophilic α-carbons (once deprotonated) are obvious reactive centers.

DFT calculations can be used to model hypothetical reactions. For example, the activation energies for the reaction of the nitrile groups with various nucleophiles (e.g., thiols, amines, water) can be calculated. nih.gov A lower calculated activation energy suggests a more feasible reaction. nih.gov This approach has been successfully used to create a relative scale of reactivity for different nitriles towards cysteine, which correlates well with experimental data. nih.govresearchgate.net

Furthermore, computational tools can explore more complex, undiscovered reaction pathways. purdue.edu Automated reaction network exploration algorithms can predict a wide range of possible products resulting from the degradation or transformation of a starting molecule under specific conditions. purdue.edu For this compound, this could involve predicting novel cyclization patterns, selective partial hydrolysis products, or reactions involving the aliphatic backbone under various catalytic conditions. This predictive power accelerates the discovery of new materials and synthetic intermediates derived from this trinitrile platform.

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape and dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for investigating these aspects.

Conformational Analysis: This involves identifying the stable, low-energy conformations (rotamers) of the molecule. Due to the free rotation around its many single bonds, this compound can adopt a vast number of shapes. Computational methods, often starting with a molecular mechanics force field and refining with higher-level DFT calculations, can map the potential energy surface to find the most stable conformers. cam.ac.uk Identifying the global minimum energy structure and other low-lying conformers is crucial, as the molecule's reactivity can depend on which conformation is most populated and accessible for a reaction. cam.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov For this compound, an MD simulation would show how the aliphatic chains flex and fold, and how the polar nitrile groups interact with each other and with a solvent.

Key insights from MD simulations include:

Structural Properties: Calculation of properties like the radius of gyration can describe how compact or extended the molecule is on average. Radial distribution functions can reveal the likelihood of finding certain atoms or functional groups near each other. nih.gov

Dynamic Properties: Simulations can determine self-diffusion coefficients, which relate to the mobility of the molecule. nih.gov

Solvent Effects: Running simulations in an explicit solvent box allows for the study of solvation shells and specific interactions (like hydrogen bonding, if applicable) with solvent molecules, which can dramatically affect reactivity.

A study on nitrile rubber, a polymer containing nitrile groups, used MD simulations to understand how factors like temperature and strain affect molecular chain mobility and intermolecular interactions. nih.gov Similar studies on this compound could predict its physical properties like viscosity and its behavior in solution, which is vital for its application as an industrial raw material or electrolyte additive. google.com

Advanced Spectroscopic and Mechanistic Elucidation Techniques Applied to 4 2 Cyanoethyl Heptanedinitrile Reactions

In situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor a chemical reaction as it happens, without the need for sample extraction, provides invaluable data on reaction kinetics, the formation of transient intermediates, and reaction endpoints. For reactions involving 4-(2-Cyanoethyl)heptanedinitrile, such as its formation via Michael addition or its subsequent chemical modifications, in situ spectroscopy is a powerful tool. wikipedia.org

In situ Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is highly effective for tracking changes in functional groups during a reaction. nih.govyoutube.com In the synthesis of this compound, which can be conceptualized as the cyanoethylation of a dinitrile precursor, the disappearance of the C=C bond of an acrylonitrile-type reactant and the corresponding changes in the C≡N stretching frequency can be monitored in real-time. wikipedia.orgorganicreactions.org The use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture allows for continuous data acquisition. mdpi.com

A hypothetical reaction monitoring scenario using in situ FTIR for the synthesis of this compound is presented in Table 1.

Interactive Data Table 1: Hypothetical In Situ FTIR Monitoring of this compound Synthesis

Time (minutes)Reactant A (C=C stretch, cm⁻¹) AbsorbanceReactant B (C-H stretch, cm⁻¹) AbsorbanceProduct (C≡N stretch, cm⁻¹) Absorbance
01.20.80.0
100.90.60.3
200.60.40.6
300.30.20.9
400.10.11.1
500.00.01.2

This table illustrates the expected trend of reactant consumption and product formation as monitored by the change in absorbance of characteristic infrared peaks.

In situ Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and aqueous systems. youtube.comlibretexts.org The C≡N triple bond in nitriles provides a strong and distinct Raman signal, making it an excellent probe for monitoring reactions involving this compound. epfl.ch The progress of a cyanoethylation reaction could be followed by observing the decrease in the signal of the starting materials and the increase in the intensity of the nitrile peak of the product. libretexts.org

Advanced NMR Techniques for Structural Elucidation of Reaction Intermediates

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the carbon skeleton. youtube.comsdsu.edu For this compound, COSY would be crucial in tracing the connectivity of the heptanedinitrile (B1346978) backbone and the 2-cyanoethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). epfl.chyoutube.com This is particularly useful for identifying quaternary carbons and for assembling different fragments of the molecule. For instance, the correlation between the protons of the cyanoethyl group and the quaternary carbon of the heptanedinitrile core would definitively establish the structure.

A hypothetical set of key HMBC correlations for the structural confirmation of this compound is shown in Table 2.

Interactive Data Table 2: Hypothetical Key HMBC Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C)Number of Bonds
Protons on C1' (cyanoethyl)C4 (heptanedinitrile core)3
Protons on C2' (cyanoethyl)C4 (heptanedinitrile core)2
Protons on C3 (heptanedinitrile)C1 (nitrile carbon)3
Protons on C5 (heptanedinitrile)C7 (nitrile carbon)3

This table illustrates the expected long-range correlations that would be observed in an HMBC spectrum, confirming the connectivity of the molecular fragments.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to gain structural information through fragmentation analysis. nih.gov For reactions involving this compound, MS can be used to confirm the identity of the final product and any intermediates or byproducts.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS), characteristic fragmentation patterns can be obtained. For aliphatic nitriles, common fragmentation pathways include the loss of small neutral molecules and cleavage adjacent to the nitrile group. whitman.edu The fragmentation pattern of this compound would be expected to show losses corresponding to the cyanoethyl group and fragments of the heptanedinitrile backbone, providing confirmation of its structure.

A table of expected mass-to-charge ratios for key fragments of this compound is presented below.

Interactive Data Table 3: Hypothetical ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
[M+H]⁺[M+H - 27]⁺HCNLoss of a terminal nitrile
[M+H]⁺[M+H - 53]⁺C₃H₃NLoss of the cyanoethyl group
[M+H]⁺[M+H - C₄H₆N]⁺C₄H₆NCleavage of the heptanedinitrile backbone

This table provides a hypothetical fragmentation pattern that could be used to confirm the structure of the target compound.

Mechanistic Insights from Kinetic Isotope Effects and Reaction Order Studies

To delve deeper into the reaction mechanism, particularly the rate-determining step, kinetic isotope effect (KIE) studies are employed. acs.org The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.orgresearchgate.netlibretexts.org

For the synthesis of this compound via a Michael addition-type reaction, a primary deuterium (B1214612) KIE would be expected if the breaking of a C-H bond at the α-position to a nitrile group is involved in the rate-determining step. nih.gov By replacing the acidic proton on the precursor dinitrile with deuterium, a slower reaction rate (a kH/kD > 1) would indicate that this bond cleavage is kinetically significant. libretexts.org Secondary KIEs could also provide information about changes in hybridization at the reacting centers in the transition state. acs.org

Reaction Order Studies:

Determining the reaction order with respect to each reactant provides fundamental information about the molecularity of the rate-determining step. By systematically varying the concentration of the dinitrile precursor and the cyanoethylating agent (e.g., acrylonitrile) and monitoring the initial reaction rate (for example, using in situ spectroscopy as described in section 7.1), the rate law for the formation of this compound can be established. This, in conjunction with KIE data, allows for the proposal of a detailed reaction mechanism.

Future Perspectives and Emerging Research Avenues for 4 2 Cyanoethyl Heptanedinitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-(2-Cyanoethyl)heptanedinitrile stands to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Flow chemistry, or continuous-flow synthesis, involves the continuous pumping of reagents through a reactor. neist.res.in This methodology offers several advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates, which can be a consideration in nitrile chemistry. researchgate.net The small reaction volumes at any given time in a flow reactor mitigate safety concerns associated with exothermic reactions or the handling of toxic materials. researchgate.net For the synthesis of this compound, which would likely involve cyanoethylation steps, flow chemistry can offer precise control over temperature and reaction time, leading to higher yields and selectivity. researchgate.net A continuous-flow approach to nitrile synthesis from aldehydes has been demonstrated to be safe and scalable, which could be adapted for the precursors of this compound. researchgate.net

Automated synthesis platforms, often integrating robotic systems, can accelerate the discovery and optimization of synthetic routes. researchgate.net These platforms can perform numerous reactions in parallel, systematically varying reagents, catalysts, and conditions. researchgate.net For a molecule like this compound, an automated platform could rapidly screen different catalysts and conditions for the key bond-forming reactions, such as the Michael addition of acrylonitrile (B1666552) to a suitable precursor. This high-throughput approach can significantly reduce the time required to develop an efficient and scalable synthesis. researchgate.net Furthermore, the integration of online analytical techniques with automated systems allows for real-time monitoring and optimization of reactions. neist.res.in

TechnologyPotential Advantages for this compound SynthesisRelevant Research Findings for Analogous Systems
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. neist.res.innih.govchemrxiv.orgContinuous-flow synthesis of nitriles from aldehydes has been achieved with high yields and improved safety. researchgate.net Cyanation processes have been successfully scaled up using flow chemistry, mitigating risks associated with hazardous reagents. researchgate.net
Automated Synthesis High-throughput screening of catalysts and reaction conditions, rapid optimization of synthetic routes, generation of compound libraries for structure-activity relationship studies. researchgate.netresearchgate.netRobotic systems have been developed for the automated synthesis of diverse chemical libraries, demonstrating reproducibility and efficiency. researchgate.net Platforms combining liquid handling robotics with open-air, oxygen-tolerant polymerization have been created for advanced materials discovery. researchgate.net

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of a branched, poly-functionalized molecule like this compound necessitates a high degree of control over chemical selectivity. The development of novel catalytic systems is paramount to achieving this, particularly in directing the formation of the desired regio- and stereoisomers.

For the cyanoethylation steps in the synthesis of this compound, the choice of catalyst is critical. While traditional base catalysts can be effective, they may lack the desired selectivity and can lead to side reactions. Recent research has focused on developing more sophisticated catalytic systems. For instance, modified hydrotalcites have been shown to be highly active and reusable catalysts for the cyanoethylation of alcohols. researchgate.net The development of dual-site catalysts, where two different catalytic centers work in concert, offers another promising avenue for achieving high selectivity in nitrile transformations. researchgate.net

In the broader context of nitrile chemistry, significant advances have been made in catalytic systems for various transformations. For the reduction of nitriles, catalyst-dependent selectivity has been demonstrated, where palladium on carbon (Pd/C) favors the formation of tertiary amines, while rhodium on carbon (Rh/C) selectively produces secondary amines. uiowa.edu The structure of the catalyst at the atomic level has also been shown to be crucial, with single-atom palladium catalysts and palladium clusters exhibiting different selectivities in nitrile hydrogenation. neist.res.in Furthermore, biocatalytic approaches using enzymes like nitrilases offer exceptional chemo- and enantioselectivity in nitrile transformations under mild conditions, which could be harnessed for the synthesis of chiral derivatives of this compound. wikipedia.org

Catalyst TypePotential Application for this compoundKey Advantages and Research Findings
Heterogeneous Catalysts Selective cyanoethylation, hydrogenation, and other functional group transformations.Reusability, ease of separation, high activity. Modified hydrotalcites have been effective for cyanoethylation. researchgate.net Atomically dispersed palladium catalysts show tunable selectivity in nitrile hydrogenation. neist.res.in
Homogeneous Catalysts Fine-tuning of selectivity in complex synthetic steps.High activity and selectivity, well-defined active sites. Dual-site catalysts have been developed for cooperative reactivity in nitrile reduction. researchgate.net
Biocatalysts (Enzymes) Enantioselective synthesis of chiral derivatives, "green" and sustainable transformations.High chemo-, regio-, and enantioselectivity, mild reaction conditions. Nitrilases can be used for the enantioselective hydrolysis of nitriles. wikipedia.org

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis represent emerging frontiers in organic synthesis, offering green and sustainable alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with unique selectivity.

Photocatalysis has been successfully employed for a variety of nitrile-related transformations, including cyanoalkylation. researchgate.netnih.govresearchgate.net Visible-light-driven photoredox catalysis, for example, can generate cyanoalkyl radicals from precursors like cycloketone oxime esters, which can then be added to various substrates. researchgate.net This approach avoids the use of toxic cyanide sources and can be applied to the late-stage functionalization of complex molecules. For this compound, photocatalysis could potentially be used to introduce the cyanoethyl groups or to further functionalize the molecule at its aliphatic backbone.

Electrocatalysis also offers a promising platform for nitrile synthesis and modification. The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using a simple nickel catalyst. chemrxiv.org This method operates under benign conditions in aqueous electrolytes. Electrochemical approaches to cyanation reactions are being explored as a greener alternative to traditional methods that often rely on toxic reagents. researchgate.net The development of efficient electrocatalysts is key to advancing this field. For a molecule like this compound, electrocatalytic methods could be envisioned for both its synthesis and subsequent transformations, such as the selective reduction of one or more of its nitrile groups.

MethodPotential Application for this compoundKey Advantages and Research Findings
Photocatalysis Introduction of cyanoethyl groups, C-H functionalization of the heptane (B126788) backbone.Mild reaction conditions, use of visible light as a renewable energy source, generation of reactive radical intermediates with unique reactivity. researchgate.netnih.govresearchgate.net
Electrocatalysis Synthesis from alcohol precursors, selective reduction of nitrile groups.Avoidance of stoichiometric oxidants and reductants, potential for high selectivity through controlled electrode potential, use of electricity as a green reagent. chemrxiv.orgresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The three nitrile groups in this compound provide multiple sites for non-covalent interactions, making it a potentially valuable building block in supramolecular chemistry. The ability of molecules to spontaneously organize into well-defined, larger structures through self-assembly is a cornerstone of this field. sigmaaldrich.com

The nitrile group can act as a hydrogen bond acceptor, a key interaction in directing molecular self-assembly. uiowa.edu In the solid state, these interactions can be used to control the packing of molecules and to facilitate specific chemical reactions. For example, aryl nitriles have been used to direct the [2+2] photodimerization of alkenes in crystals. uiowa.edu The resulting poly-nitrile products can then be further modified, demonstrating how supramolecular control can be programmed into a synthetic sequence. uiowa.edu The flexible aliphatic backbone of this compound, combined with its three nitrile groups, could lead to the formation of interesting and complex self-assembled structures, such as gels or liquid crystals.

Furthermore, the nitrile groups can coordinate to metal ions, opening up the possibility of using this compound as a ligand in the construction of metal-organic cages (MOCs). mdpi.comnih.gov These are discrete, three-dimensional structures with internal cavities that can encapsulate guest molecules. The size and shape of the cage, as well as the properties of its internal environment, can be tuned by the choice of the metal and the organic ligand. nih.gov The tridentate nature and flexibility of this compound could lead to the formation of novel cage structures with unique host-guest properties.

Supramolecular ApplicationRole of this compoundPotential Outcomes and Research Directions
Self-Assembly Building block with multiple hydrogen bond acceptors and a flexible core.Formation of supramolecular polymers, gels, or liquid crystalline phases. The study of how the molecular structure directs the self-assembly process.
Metal-Organic Cages Tridentate ligand for coordination-driven self-assembly with metal ions.Synthesis of novel supramolecular cages with defined cavities for applications in guest encapsulation, catalysis, and sensing. mdpi.comnih.gov
Crystal Engineering Directing solid-state packing through nitrile-mediated interactions.Control over solid-state reactions, design of materials with specific physical properties. uiowa.edu

Untapped Potential in Specialty Chemicals and Advanced Materials

The unique combination of a flexible aliphatic core and three polar nitrile groups suggests that this compound could find applications as a specialty chemical and as a monomer or additive in the development of advanced materials.

Nitrile-containing polymers, most notably polyacrylonitrile (B21495) (PAN), are known for their excellent thermal stability, chemical resistance, and high strength. wikipedia.orgchemicalbook.com PAN is a key precursor for the production of carbon fibers, which are used in a wide range of high-performance applications. wikipedia.orgalfachemic.com The incorporation of a monomer like this compound into copolymers could be used to modify the properties of the resulting material. The flexible heptanedinitrile (B1346978) core could impart greater flexibility and impact resistance, while the multiple nitrile groups would contribute to high polarity and strong intermolecular interactions. Copolymers of acrylonitrile with methyl acrylate, for example, show improved flexibility and processability compared to pure PAN. polysciences.com

As a specialty chemical, this compound could serve as a versatile intermediate in organic synthesis. The three nitrile groups can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, through well-established chemical reactions. wikipedia.orglibretexts.org This would allow for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and other areas. For example, dipeptide nitriles have been investigated as potent and reversible enzyme inhibitors. acs.org The ability to create a library of compounds from a single, multifunctional precursor is a valuable strategy in drug discovery and materials science.

Application AreaPotential Role of this compoundDesired Properties and Research Focus
Advanced Polymers Monomer or comonomer in polymerization reactions.To impart flexibility, polarity, and specific thermal or mechanical properties to polymers. Investigation of copolymerization with monomers like acrylonitrile. polysciences.com
Specialty Intermediates Precursor for the synthesis of poly-functionalized molecules.The selective transformation of the nitrile groups to access a library of derivatives for screening in various applications. acs.org
Functional Fluids Additive to modify the properties of liquids.The high polarity of the nitrile groups could be exploited to alter the dielectric properties or solvency of fluids.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-Cyanoethyl)heptanedinitrile?

Methodological Answer: The synthesis typically involves condensation reactions using precursors like 2-(2-cyanoethyl)malonate derivatives. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) with NaH as a base is effective for initiating condensation .
  • Temperature control : Reflux conditions (60–80°C) ensure sufficient activation energy for intermediate formation.
  • Purification : Post-reaction decarboxylation with NaOH in ethanol/water mixtures improves yield .
    Validate reproducibility by monitoring reaction progress via thin-layer chromatography (TLC) at 30-minute intervals.

Q. How can researchers mitigate toxicity risks during handling?

Methodological Answer: Nitrile-containing compounds like this compound require strict safety protocols:

  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Emergency protocols : Neutralize spills with 10% sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) for optimal separation of nitrile byproducts .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals; confirm purity via melting point analysis (target range: 145–148°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model nitrile group coordination with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Ligand stability : Compare bond dissociation energies (BDEs) of cyanoethyl groups to assess metal-ligand stability .
    Experimental validation via UV-Vis spectroscopy (λ = 250–400 nm) can confirm predicted charge-transfer transitions .

Q. What spectroscopic methods resolve structural ambiguities in nitrile-functionalized derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for cyanoethyl (-CH₂CN) protons (δ = 2.5–3.0 ppm) and nitrile carbons (δ = 115–120 ppm) .
  • IR spectroscopy : Confirm nitrile C≡N stretches at 2240–2260 cm⁻¹; absence of peaks >3000 cm⁻¹ rules out residual hydroxyl groups .
    For complex mixtures, hyphenated techniques like LC-MS (ESI+) provide molecular ion confirmation (e.g., [M+H]⁺ = 221.2 m/z) .

Q. How should researchers address contradictory data in synthetic yield optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Vary factors like solvent polarity, catalyst loading, and temperature systematically. Use ANOVA to identify significant variables (p < 0.05) .
  • Batch-to-batch analysis : Compare yields under inert (N₂) vs. ambient conditions to isolate oxygen-sensitive intermediates .
    Report confidence intervals (95%) for yield ranges to quantify reproducibility .

Q. What strategies stabilize this compound under long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of nitrile groups to amides occurs in humid environments. Conduct accelerated aging studies (40°C/75% RH) to model shelf life .
  • Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT, 0.1% w/w) to storage vials .
    Monitor stability via quarterly HPLC analysis (C18 column, acetonitrile/water mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.